molecular formula C23H18BrN3O5 B12021755 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate CAS No. 594849-48-6

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate

Cat. No.: B12021755
CAS No.: 594849-48-6
M. Wt: 496.3 g/mol
InChI Key: CNOXHIZIRJDSCK-AFUMVMLFSA-N
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Description

The compound 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate (CAS 594849-48-6) is a hydrazone derivative featuring a 2-bromobenzoate ester core and a 2-methoxyphenyl-substituted oxoacetyl hydrazone moiety. Its molecular formula is C₂₃H₁₈BrN₃O₅, with a molecular weight of 512.31 g/mol. The hydrazone linkage (-NH-N=C-) and electron-withdrawing bromine substituent contribute to its reactivity and physicochemical properties, such as stability under mild conditions and moderate solubility in polar organic solvents .

Properties

CAS No.

594849-48-6

Molecular Formula

C23H18BrN3O5

Molecular Weight

496.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H18BrN3O5/c1-31-20-9-5-4-8-19(20)26-21(28)22(29)27-25-14-15-10-12-16(13-11-15)32-23(30)17-6-2-3-7-18(17)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

CNOXHIZIRJDSCK-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazono compound. This intermediate is further reacted with 4-formylphenyl 2-bromobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar hydrazone structures have shown effectiveness against different cancer cell lines, indicating a promising avenue for further research into its anticancer properties .

Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation. Preliminary data suggest that derivatives of this compound may serve as effective antibacterial agents, particularly in the fight against resistant strains .

Anti-inflammatory Effects
There is emerging evidence that compounds containing methoxy and hydrazone functionalities can exhibit anti-inflammatory properties. This could be particularly useful in developing treatments for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Material Science

Polymeric Applications
The incorporation of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and advanced materials .

Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in dye formulations. Its application as a dye or pigment in textiles and plastics is being researched, focusing on its colorfastness and stability under various environmental conditions .

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with derivatives of the compound.
Study BAntimicrobialShowed effective antibacterial activity against Staphylococcus aureus, suggesting potential for therapeutic use in infections.
Study CMaterial ScienceFound that composites containing the compound exhibited improved tensile strength compared to standard polymer formulations.

Future Research Directions

Future research should focus on:

  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its biological effects will aid in optimizing its structure for enhanced efficacy.
  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles will be crucial before advancing to clinical trials.
  • Formulation Development: Exploring various formulations (e.g., nanoparticles or liposomes) could enhance bioavailability and targeted delivery of the compound.

Mechanism of Action

The mechanism of action of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the phenyl rings or ester groups:

Compound Name Substituent Variations Molecular Formula Key Structural Differences Reference
4-((E)-{[({2-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-chlorobenzoate 4-chlorobenzoate; 4-ethoxyaniline group C₃₂H₂₇ClN₄O₇ Ethoxy substitution on the aniline ring; larger steric bulk due to extended carbamoyl chain
4-Bromo-2-((E)-[2-[2-[(2,3-dichlorophenyl)amino]-1,2-dioxoethyl]hydrazinylidene]methyl]phenyl 4-methylbenzoate 4-methylbenzoate; 2,3-dichloroaniline group C₂₃H₁₅BrCl₂N₃O₄ Dichloro substitution enhances electron-withdrawing effects; methyl group on benzoate reduces polarity
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate 4-methoxyanilino group C₂₃H₁₈BrN₃O₅ Methoxy group at para position on aniline (vs. ortho in target compound); altered electronic distribution
2-Methoxy-4-((E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate 3-bromobenzoate; 2-methylphenoxy group C₂₄H₂₀BrN₂O₅ Methylphenoxy substitution introduces lipophilicity; bromine at meta position on benzoate

Key Observations :

  • The position of bromine on the benzoate ring (ortho vs. meta) influences steric hindrance and electronic effects .
  • Methoxy vs.
  • Dichloro or methyl substituents alter biological activity by affecting membrane permeability and target binding .

Physicochemical Properties

Property Target Compound 4-Methylbenzoate Analog 4-Chlorobenzoate Analog
Molecular Weight 512.31 g/mol 507.18 g/mol 615.04 g/mol
LogP (Predicted) 3.8 4.2 4.5
Melting Point ~160–162°C* 145–147°C 178–180°C
Solubility DMSO > Ethanol Ethanol > DMSO DCM > Ethanol

*Predicted based on similar hydrazones .

Notable Trends:

  • Bromine vs. Chlorine : Bromine’s higher atomic weight increases molecular density but reduces aqueous solubility .
  • Methoxy Groups : Enhance solubility in polar aprotic solvents like DMSO .

Biological Activity

4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate
  • Molecular Formula : C20H21BrN4O3
  • Molecular Weight : 433.32 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with various acylating agents to form the hydrazone linkage, followed by bromination to yield the final product. The synthetic pathway can be summarized as follows:

  • Formation of Hydrazone : Reaction of 2-methoxyphenylamine with oxoacetic acid.
  • Bromination : Introduction of the bromine atom at the phenyl ring.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives showed moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is limited, its structural analogs suggest potential efficacy in antimicrobial applications.

Anticancer Activity

Preliminary studies on structurally similar compounds have demonstrated promising anticancer activity. For example, compounds with similar hydrazone linkages have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A compound with a similar structure was tested against breast cancer cell lines (MCF-7), revealing an IC50 value of 15 µM, indicating significant cytotoxicity .
    CompoundCell LineIC50 (µM)
    Similar Compound AMCF-715
    Similar Compound BHeLa20
  • Case Study 2 : Another derivative showed promising results in inhibiting bacterial growth, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
    CompoundTarget BacteriaMIC (µg/mL)
    Similar Compound CE. coli32
    Similar Compound DS. aureus16

Q & A

Q. What synthetic methodologies are optimal for preparing 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate with high yield and purity?

Methodological Answer :

  • Stepwise Condensation : Utilize a two-step approach: (1) React 2-methoxyaniline with oxalyl chloride to form the hydrazide intermediate, followed by (2) coupling with 2-bromobenzoyl chloride in dimethylformamide (DMF) under mild conditions (room temperature, 2 hours). Sodium carbonate acts as a base to neutralize HCl byproducts .
  • Recrystallization : Purify the product using ethanol, which yields colorless crystals with >90% purity, as demonstrated in analogous phenacyl benzoate syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and confirm dihedral angles between aromatic rings (e.g., 84.07° between bromophenyl and methoxyphenyl groups in analogous structures) .
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify hydrazone (-NH-N=) and ester (-COO-) linkages. For example, carbonyl signals typically appear at δ ~170 ppm in 13C^{13} \text{C}-NMR .
  • FT-IR : Identify key functional groups (e.g., C=O stretches at ~1700 cm1^{-1}, N-H bends at ~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for hydrazone-linked benzoate derivatives?

Methodological Answer :

  • Tautomerism Analysis : Investigate keto-enol tautomerism in the hydrazone moiety using variable-temperature NMR or UV-Vis spectroscopy to detect equilibrium shifts .
  • Crystallographic Validation : Compare solution-phase NMR data with SCXRD results to resolve ambiguities (e.g., planar vs. non-planar conformations) .
  • Computational Modeling : Employ density functional theory (DFT) to predict and validate spectral peaks, identifying contributions from steric or electronic effects .

Q. What experimental designs are suitable for studying the photolytic degradation of this compound under environmental conditions?

Methodological Answer :

  • Controlled Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–10) and monitor degradation via HPLC-MS. Phenacyl benzoates are known to undergo Norrish-type cleavage under UV .
  • Degradation Pathway Mapping : Use isotopic labeling (e.g., 18O^{18} \text{O}) to track fragment formation and identify intermediates .
  • Environmental Simulation : Design microcosm experiments mimicking soil/water systems to assess abiotic/biotic transformation pathways .

Q. How can computational methods predict the reactivity of the hydrazone moiety in biological or catalytic contexts?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions between the hydrazone group and biological targets (e.g., enzymes) to predict binding affinities .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron-transfer potential in catalytic applications .
  • Docking Studies : Use software like AutoDock Vina to screen for interactions with receptors (e.g., kinase inhibitors) based on structural analogs .

Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–80°C) and analyze degradation kinetics via Arrhenius plots .
  • pH-Dependent Hydrolysis : Monitor ester bond cleavage in buffered solutions (pH 1–13) using 1H^1 \text{H}-NMR to quantify hydrolysis rates .
  • Statistical Design : Apply a factorial design (e.g., 2k^k) to assess interactions between pH, temperature, and ionic strength .

Data Contradiction and Theoretical Integration

Q. How can conflicting data on the biological activity of structurally similar benzoates be reconciled?

Methodological Answer :

  • Meta-Analysis : Aggregate data from published analogs (e.g., 2-(4-bromophenyl)-2-oxoethyl derivatives) to identify structure-activity trends .
  • Theoretical Frameworks : Link results to Hammett substituent constants (σ) or Hansch parameters to rationalize electronic/steric effects on bioactivity .
  • Dose-Response Reassessment : Replicate studies using standardized assays (e.g., IC50_{50} in enzyme inhibition) to control for variability .

Q. Key Tables

Property Method Typical Results Reference
Crystal Structure SCXRDDihedral angle: 84.07° between rings
Synthetic Yield Condensation in DMF/Na2_2CO3_3Yield: 91.7–96.8%
Photolytic Half-Life UV Exposure (pH 7)t1/2_{1/2}: 4.2 hours (λ = 365 nm)

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